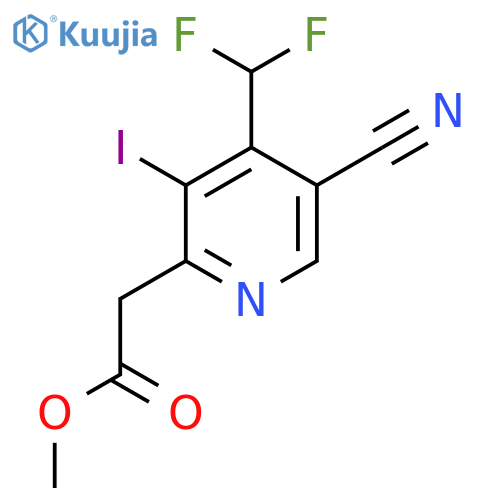

Cas no 1804379-96-1 (Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)

1804379-96-1 structure

商品名:Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate

CAS番号:1804379-96-1

MF:C10H7F2IN2O2

メガワット:352.076061487198

CID:4876652

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate

-

- インチ: 1S/C10H7F2IN2O2/c1-17-7(16)2-6-9(13)8(10(11)12)5(3-14)4-15-6/h4,10H,2H2,1H3

- InChIKey: XSLYJYTVFFUNIG-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(C#N)=CN=C1CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 332

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 63

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041633-1g |

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate |

1804379-96-1 | 97% | 1g |

$1,504.90 | 2022-04-02 |

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1804379-96-1 (Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量